- "Benchtop" Biaryl Coupling Using Pd/Cu Cocatalysis: Application to the Synthesis of Conjugated PolymersOrganic Letters, 2021, 23(8), 2873-2877,
Cas no 92-86-4 (4,4'-Dibromobiphenyl)
4,4'-Dibromobiphenyl Properties
Names and Identifiers
-
- 4,4'-Dibromobiphenyl
- 1,1’-biphenyl,,4’-dibromo-(4,4’-bromobiphenyl)
- 1,1’-biphenyl,,4’-dibromo-(4,4’-dibromobiphenyl)
- 1,1’-Biphenyl,4,4’-dibromo-
- 4,4’-dibromo-1’-biphenyl
- 4,4'-Dibromo-1,1'-biphenyl
- Biphenyl, 4,4'-dibromo-
- P,P'-DIBROMOBIPHENYL
- 4,4'-Dibromobiphenyl solution
- 1-bromo-4-(4-bromophenyl)benzene
- 4,4’-Dibromobiphenyl
- 4,4′-Dibromobiphenyl
- 4,4′-Dibromobiphenyl solution
- 4,4-Dibromobiphenyl
- 1,1'-Biphenyl, 4,4'-dibromo-
- 4,4'-Dibromodiphenyl
- 4,4'-Dibromo-biphenyl
- 4',4-dibromobiphenyl
- POU26V2XT2
- HQJQYILBCQPYBI-UHFFFAOYSA-N
- 4-bromo-1-(4-bromophenyl)benzene
- PBB 15 (4,4'-Dibromobiphenyl)
- PBB 15
- NSC2098
- PubChem8919
- 4,4'-Dibromophenyl
- Biphenyl,4'-dibromo-
- 4,4'-dibro
- 4.4-Dibtomobi phenyi
- 4,4′-Dibromo-1,1′-biphenyl (ACI)
- Biphenyl, 4,4′-dibromo- (6CI, 7CI, 8CI)
- 4,4′-Dibromodiphenyl
- 4′,4-Dibromobiphenyl
- NSC 2098
- p,p′-Dibromobiphenyl
- 4,4'-Dibromobiphenyl,98%
- STK663245
- 1,1'Biphenyl, 4,4'dibromo
- 4,4'-Dibromobiphenyl, 98%
- 1-bromo-4-(4-bromophenyl)-benzene
- CX1325
- 4,4'-Dibromobiphenyl, analytical standard
- CHEMBL8166
- 4'-Dibromo-biphenyl
- 4,4 inverted exclamation marka-Dibromobiphenyl solution
- NSC-2098
- PBB-No. 15
- 4,4'-Dibromo-1,1'-biphenyl #
- CS-D1359
- EN300-18480
- UNII-POU26V2XT2
- PBB-No. 15 10 microg/mL in Isooctane
- 4,4'-DIBROMODIPHENYL-D8
- 4,4'-Dibromobiphenyl (PBB 15)
- Q27286679
- AC-4954
- 4, 4'-dibromobiphenyl
- DTXCID3048780
- Biphenyl, 4,4'dibromo
- AKOS001094738
- AS-11941
- Q-101202
- p,p'Dibromobiphenyl
- 4,4''''-Dibromo-Biphenyl
- NS00001131
- SCHEMBL68094
- 4, 4'-Dibromodiphenyl
- DB-014957
- 92-86-4
- 1, 4,4'-dibromo-
- Biphenyl, 4,4'dibromo (8CI)
- AI3-17378
- 4,4'-dibromo biphenyl
- DTXSID1059072
- Z57984610
- PBB No. 15
- MFCD00000101
- Biphenyl, 4,4'-dibromo-(8CI)
- BDBM50474729
- D1695
- EINECS 202-198-6
- +Expand
-
- MFCD00000101
- HQJQYILBCQPYBI-UHFFFAOYSA-N
- 1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
- BrC1C=CC(C2C=CC(Br)=CC=2)=CC=1
- 2044701
Computed Properties
- 309.89900
- 0
- 0
- 1
- 309.899
- 14
- 145
- 0
- 0
- 0
- 0
- 0
- 1
- 5.7
- nothing
- 0
- 0
Experimental Properties
- 4.87860
- 0.00000
- 1.6000 (estimate)
- Insoluble
- 355-360 °C(lit.)
- 165.0 to 169.0 deg-C
- 355-360°C
- White to Yellow Solid
- Soluble in benzene, slightly soluble in hot ethanol, insoluble in water
- Sensitive to light
- 1.7243 (estimate)
4,4'-Dibromobiphenyl Security Information
- GHS08
- 2
- 9
- S37/39-S26-S37-S36/37-S61-S60-S39
- II
- R36/37/38
- Xi
- 3152
- H351
- P281
- warning
- room temp
- II
- 22-37/38-40-41-50/53
- Warning
- Yes
- 9
4,4'-Dibromobiphenyl Customs Data
- 29036990
-
China Customs Code:
2903999010Overview:
2903999010 Polychlorinated biphenyls\Polybrominated biphenyl.Regulatory conditions:89(Prohibited exports,Prohibited imports).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
8.Prohibited exports
9.Prohibited importsSummary:
2903999010 2,3,3',4,5,6-hexachloro-1,1'-biphenyl.supervision conditions:89(articles on the list of prohibited export goods,articles on the list of prohibited import goods).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:5.5%.general tariff:30.0%
4,4'-Dibromobiphenyl Price
4,4'-Dibromobiphenyl Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
- A recyclable Au(I) catalyst for selective homocoupling of arylboronic acids: significant enhancement of nano-surface binding for stability and catalytic activityJournal of Nanoscience and Nanotechnology, 2010, 10(8), 5153-5160,
Synthetic Circuit 4
- Pd(OAc)2/p-benzoquinone-catalyzed anaerobic electrooxidative homocoupling of arylboronic acids, arylboronates and aryltrifluoroborates in DMF and/or waterEuropean Journal of Organic Chemistry, 2008, (27), 4567-4570,
Synthetic Circuit 5
- Triptycenyl Sulfide: A Practical and Active Catalyst for Electrophilic Aromatic Halogenation Using N-HalosuccinimidesJournal of the American Chemical Society, 2020, 142(3), 1621-1629,
Synthetic Circuit 6
- Oxidative homo-coupling of potassium aryltrifluoroborates catalyzed by gold nanocluster under aerobic conditionsJournal of Organometallic Chemistry, 2007, 692(1-3), 368-374,
Synthetic Circuit 7
- Three-coordinate copper(I) 2-hydroxy-1,10-phenanthroline dinuclear complex catalyzed homocoupling of arylboronic acids towards biphenyls under air conditionTetrahedron, 2015, 71(52), 9598-9601,
Synthetic Circuit 8
1.2 Catalysts: Rhodium, tetracarbonyldi-μ-chlorodi-
1.3 Solvents: Water
1.4 Solvents: Diethyl ether , Benzene
- Synthesis of symmetrical biaryls via rhodium catalyzed dimerization of arylmercurials and mechanism of the dimerizationChemical Research in Chinese Universities, 2000, 16(2), 131-135,
Synthetic Circuit 9
- Pd(OAc)2/PPh3-Catalyzed Desulfonylative Homocoupling of Arylsulfonyl ChloridesChinese Journal of Chemistry, 2015, 33(5), 535-538,
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
- Pd-catalyzed oxidative homocoupling of arylboronic acids in WEPA: A sustainable access to symmetrical biaryls under added base and ligand-free ambient conditionsMolecular Catalysis, 2021, 501,,
Synthetic Circuit 13
Synthetic Circuit 14
1.2 Reagents: Potassium acetate Solvents: Ethanol , Dimethyl sulfoxide ; 14 h, 120 °C
- Immobilization of Pd(II) on MOFs as a highly active heterogeneous catalyst for Suzuki-Miyaura and Ullmann-type coupling reactionsCatalysis Today, 2015, 245, 122-128,
Synthetic Circuit 15
- Homogeneous and heterogenized Au(III) Schiff base-complexes as selective and general catalysts for self-coupling of arylboronic acidsChemical Communications (Cambridge, 2005, (15), 1990-1992,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
- Palladium nanoparticles immobilized on the magnetic few layer graphene support as a highly efficient catalyst for ligand free Suzuki cross coupling and homo coupling reactionsJournal of Organometallic Chemistry, 2019, 883, 78-85,
Synthetic Circuit 19
Synthetic Circuit 20
- Synthesis of DMF-protected Au NPs with different size distributions and their catalytic performance in the Ullmann homocoupling of aryl iodidesDalton Transactions, 2014, 43(42), 15752-15759,
4,4'-Dibromobiphenyl Raw materials
- 1,4-Dibromobenzene
- Mercury, (4-bromophenyl)chloro-
- Potassium 4-Bromophenyltrifluoroborate
- (4-bromophenyl)boronic acid
- (4-Bromophenyl)hydrazine
- 1-Bromo-4-iodobenzene
4,4'-Dibromobiphenyl Preparation Products
4,4'-Dibromobiphenyl Suppliers
4,4'-Dibromobiphenyl Related Literature
-
Peng Mu,Wei Bai,Zheng Zhang,Jingxian He,Hanxue Sun,Zhaoqi Zhu,Weidong Liang,An Li J. Mater. Chem. A 2018 6 18183
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2. Structure and reactivity of aryl(bromo)nickel complexes relevant to nickel(0) complex-promoted dehalogenative polycondensation of organic dihalidesYong-Joo Kim,Rei Sato,Tsukasa Maruyama,Kohtaro Osakada,Takakazu Yamamoto J. Chem. Soc. Dalton Trans. 1994 943
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3. One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenesYing-Bo Lu,Shinji Kanehashi,Kazushi Minegishi,Shu-Ping Wang,Jin Cheng,Kenji Ogino,Shijun Li RSC Adv. 2021 11 33431
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Dong-Hui Chen,Ling Lin,Tian-Lu Sheng,Yue-Hong Wen,Sheng-Min Hu,Rui-Biao Fu,Chao Zhuo,Hao-Ran Li,Xin-Tao Wu CrystEngComm 2017 19 2632
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Kun Si,Daxuan Dong,Ryszard Wycisk,Morton Litt J. Mater. Chem. 2012 22 20907
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Chih-Chin Chi,Chih-Long Chiang,Shun-Wei Liu,Han Yueh,Chin-Ti Chen,Chao-Tsen Chen J. Mater. Chem. 2009 19 5561
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Aderonke Ajibola Adeyemo,Abhijith Shettar,Imtiyaz Ahmad Bhat,Paturu Kondaiah,Partha Sarathi Mukherjee Dalton Trans. 2018 47 8466
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans. 2021 50 3037
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans. 2021 50 3037
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans. 2021 50 3037
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